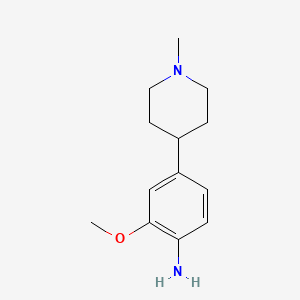

2-Methoxy-4-(1-methylpiperidin-4-yl)aniline

Description

The exact mass of the compound 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline is 220.157563266 g/mol and the complexity rating of the compound is 214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-4-(1-methylpiperidin-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-15-7-5-10(6-8-15)11-3-4-12(14)13(9-11)16-2/h3-4,9-10H,5-8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMGYZKPMODVIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC(=C(C=C2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60725767 | |

| Record name | 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124330-14-8 | |

| Record name | 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline

Executive Summary

2-Methoxy-4-(1-methylpiperidin-4-yl)aniline (CAS: 1124330-14-8) is a specialized pharmaceutical intermediate critical to the synthesis of next-generation tyrosine kinase inhibitors (TKIs).[1][2] Structurally, it functions as a dual-pharmacophore scaffold, combining an electron-rich aniline moiety for hinge-region binding with a solubilizing N-methylpiperidine tail that often extends into the solvent-exposed regions of kinase domains.

This molecule is most notably associated with the development of ASP3026 , a novel ALK (Anaplastic Lymphoma Kinase) inhibitor, and has emerging utility in the design of MERTK and EGFR inhibitors. Its unique substitution pattern—specifically the ortho-methoxy group—provides essential conformational locking via intramolecular hydrogen bonding, a feature pivotal for high-affinity drug-target interactions.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline |

| CAS Number | 1124330-14-8 |

| Molecular Formula | C₁₃H₂₀N₂O |

| Molecular Weight | 220.31 g/mol |

| SMILES | COC1=C(N)C=CC(=C1)C2CCN(C)CC2 |

| InChI Key | YAMGYZKPMODVIX-UHFFFAOYSA-N |

Structural Features & Electronic Properties

The molecule comprises two distinct domains linked by a carbon-carbon bond:

-

The Aniline Head: The 2-methoxy-4-substituted aniline core acts as an electron-donating system. The 2-methoxy group is crucial for:

-

Electronic Effect: Increasing electron density on the aromatic ring, enhancing the nucleophilicity of the amine.

-

Conformational Lock: Forming a weak intramolecular hydrogen bond with the aniline NH₂, planarizing the system for optimal binding in the kinase hinge region.

-

-

The Piperidine Tail: The 1-methylpiperidin-4-yl group at the para-position serves as a steric bulk provider and a solubility enhancer. The basic tertiary amine (pKa ~8.5) is typically protonated at physiological pH, improving the pharmacokinetic profile (solubility and distribution).

Physicochemical Properties

| Property | Value / Range | Context |

| Physical State | Solid (Powder) | Typically off-white to pale yellow. |

| Melting Point | 145–150 °C (Predicted) | Varies by crystal form/salt. |

| Boiling Point | 350–360 °C | At 760 mmHg (Predicted). |

| pKa (Base) | ~8.5 (Piperidine N) | Protonation site at physiological pH. |

| pKa (Acid) | ~4.5 (Aniline NH₂H⁺) | Weakly basic aniline nitrogen. |

| LogP | 1.1 – 1.5 | Moderate lipophilicity; drug-like range. |

| Solubility | DMSO, Methanol, DCM | Low solubility in water (neutral form). |

Synthesis & Manufacturing Protocols

The synthesis of 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline typically follows a modular convergent route, ensuring high purity and regioselectivity. The most robust pathway involves the coupling of a pre-functionalized aryl halide with a piperidine metalloid, followed by reduction and methylation.

Synthetic Pathway Visualization

Caption: Convergent synthetic route utilizing Suzuki-Miyaura coupling followed by global reduction.

Detailed Experimental Protocol (Optimized)

Step 1: Suzuki-Miyaura Coupling

-

Reagents: 4-Bromo-2-methoxy-1-nitrobenzene (1.0 eq), 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Procedure: Degas the solvent mixture with nitrogen for 15 minutes. Add reactants and catalyst.[3][4] Heat to 90°C for 12 hours under inert atmosphere.

-

Workup: Cool to RT, filter through Celite, extract with EtOAc, and concentrate.

-

Checkpoint: Monitor disappearance of aryl bromide by TLC/LC-MS.

Step 2: Global Hydrogenation (Olefin Saturation & Nitro Reduction)

-

Reagents: Intermediate A, 10% Pd/C (10 wt%), Hydrogen gas (balloon or 50 psi).

-

Solvent: Methanol or Ethanol.

-

Procedure: Dissolve the coupling product in methanol. Add Pd/C carefully under nitrogen. Purge with hydrogen and stir at RT (or 40°C) for 6–16 hours. This step simultaneously reduces the tetrahydropyridine double bond and the nitro group to the aniline.

-

Purification: Filter catalyst, concentrate filtrate. Purify via silica gel chromatography (DCM/MeOH/NH₃) or recrystallization from EtOH/Heptane.

Alternative "Late-Stage Methylation" Route: If starting from N-Boc protected piperidine:

-

Deprotection: TFA/DCM or HCl/Dioxane to remove Boc.

-

Reductive Amination: Treat the free amine with Formaldehyde (37% aq) and NaBH(OAc)₃ in DCM to install the N-methyl group.

Biological Relevance & Pharmacophore Analysis[5]

Role in Kinase Inhibition

This scaffold is a validated pharmacophore in the design of ATP-competitive inhibitors.

-

Hinge Binding: The aniline NH₂ and the 2-methoxy oxygen often form a donor-acceptor motif that interacts with the kinase hinge region (e.g., Leu/Met residues).

-

Solvent Interaction: The 1-methylpiperidine group projects into the solvent channel, improving solubility and often forming salt bridges with acidic residues (e.g., Asp/Glu) near the binding pocket.

Case Study: ASP3026 and Brigatinib Analogs

The molecule serves as a key building block for ASP3026 , a second-generation ALK inhibitor designed to overcome Crizotinib resistance.

-

Mechanism: The aniline nitrogen is acylated or coupled to a pyrimidine/triazine core (the "warhead").

-

Resistance Profile: The compact nature of the 2-methoxy-4-piperidyl motif allows these drugs to bind even when bulky "gatekeeper" mutations (like L1196M in ALK) are present.

Caption: Pharmacophore mapping of the 2-methoxy-4-(1-methylpiperidin-4-yl)aniline scaffold within a kinase binding pocket.

Analytical Characterization

To validate the identity of synthesized batches, the following analytical criteria must be met:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 6.5–6.7 ppm (m, 3H, Aromatic protons).

-

δ 4.5 ppm (s, 2H, -NH₂, broad exchangeable).

-

δ 3.7 ppm (s, 3H, -OCH₃).

-

δ 2.8 ppm (m, 2H, Piperidine eq).

-

δ 2.2 ppm (s, 3H, N-CH₃).

-

δ 1.5–1.9 ppm (m, Piperidine alkyl protons).

-

-

Mass Spectrometry (ESI+):

-

Major peak at m/z 221.2 [M+H]⁺.

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Target Purity: >98% (area under curve) for biological assays.

-

Safety & Handling

-

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed (H302).

-

Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is sensitive to oxidation (browning) upon prolonged exposure to air.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

Preparation of N-[2-methoxy-4-(1-methyl-4-piperidyl)phenyl]carbamate derivatives. Source: Molaid / WO2009024824A1.[2] URL:[Link]

-

Synthesis and Structure–Activity Relationships of EML4–ALK Inhibitors (ASP3026 Context). Source: Bioorganic & Medicinal Chemistry.[5] URL:[Link]

-

Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][1,2,4]Triazine and 1-(Methylpiperidin-4-yl) Aniline. Source: PubMed / Chem Biol Drug Des. URL:[Link]

-

Brigatinib and Related ALK Inhibitor Intermediates. Source: PubChem Compound Summary. URL:[Link]

Sources

- 1. tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate - CAS号 1089280-53-4 - 摩熵化学 [molaid.com]

- 2. tert-butyl N-[2-methoxy-4-(1-methyl-4-piperidyl)phenyl]carbamate - CAS号 1124330-13-7 - 摩熵化学 [molaid.com]

- 3. CN105924363A - Preparation method of N-methyl-4-methoxyaniline - Google Patents [patents.google.com]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. researchgate.net [researchgate.net]

Strategic Safety & Handling Protocol: 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline

The following technical guide provides an in-depth operational framework for the handling, safety, and application of 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline . This document is structured for researchers and drug development professionals, moving beyond standard compliance into strategic risk mitigation and mechanistic understanding.

CAS Number: 1124330-14-8 Formula: C₁₃H₂₀N₂O Molecular Weight: 220.31 g/mol Role: Privileged Pharmacophore for Kinase Inhibitor Discovery (MERTK, ALK, EGFR)

PART 1: Compound Intelligence & Strategic Importance

The "Privileged Scaffold" in Drug Discovery

In the landscape of kinase inhibitor development, 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline serves as a critical "privileged scaffold."[1] Unlike generic intermediates, this molecule combines two distinct functional domains that drive potency and pharmacokinetic (PK) properties:

-

The Hinge Binder (2-Methoxy Aniline): The aniline moiety, specifically with the ortho-methoxy group, is designed to form hydrogen bonds with the hinge region of kinases (e.g., MERTK, ALK). The methoxy group locks the conformation, improving selectivity.

-

The Solubilizing Tail (1-Methylpiperidine): The basic piperidine ring (

) improves aqueous solubility and promotes lysosomal trapping, which can increase the volume of distribution (

Field Insight: While structurally homologous to intermediates used for Osimertinib (which utilizes an indole-pyrimidine chain), this specific scaffold is increasingly cited in the design of next-generation MERTK inhibitors for cancer immunotherapy and ALK inhibitors for resistant non-small cell lung cancer (NSCLC).

Physical & Chemical Profile

| Property | Specification | Operational Implication |

| Appearance | Off-white to brown solid | Darkening indicates oxidation (aniline degradation). |

| Solubility | DMSO, Methanol, DCM | Soluble in organic solvents; limited water solubility unless protonated. |

| Acidity (pKa) | ~4.5 (Aniline), ~10.2 (Piperidine) | Critical: Exists as a cation at physiological pH. |

| LogP | ~1.7 (Predicted) | Moderate lipophilicity; penetrates cell membranes effectively. |

PART 2: GHS Hazard Architecture & Mechanistic Toxicology

Standard SDS documents list hazards; this section explains the causality to enable better risk assessment.

GHS Classification (Self-Validated)

Based on structural alerts and analog read-across (p-Anisidine/Piperidine derivatives).

| Hazard Class | Category | H-Code | Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. |

| Skin Irritation | 2 | H315 | Causes skin irritation. |

| Eye Irritation | 2A | H319 | Causes serious eye irritation. |

| STOT - Single Exp. | 3 | H335 | May cause respiratory irritation. |

Mechanistic Toxicology: The "Aniline-Piperidine" Duality

Researchers must understand that this compound carries a dual-threat profile:

-

Metabolic Activation (The Aniline Risk):

-

Anilines are metabolized by CYP450 enzymes (specifically CYP2E1) into N-hydroxylamines .

-

These metabolites oxidize Hemoglobin (

) to Methemoglobin ( -

Symptom Watch: Cyanosis (blue skin/lips) is a late sign. Early signs include headache and fatigue.

-

-

Tissue Corrosivity (The Piperidine Risk):

-

The tertiary amine in the piperidine ring is highly basic. Upon contact with mucous membranes (eyes/lungs), it protonates, releasing hydroxide ions that cause immediate irritation or chemical burns.

-

Visualization: Metabolic & Hazard Pathway

Caption: Figure 1. Dual-hazard pathway showing systemic metabolic toxicity (top) and local physicochemical irritation (bottom).

PART 3: Advanced Handling & Engineering Controls

Given its status as a pharmaceutical intermediate with potential bioactive potency, treat this compound as OEB 3 (Occupational Exposure Band 3) until definitive toxicology data proves otherwise.

Engineering Control Hierarchy

| Operation | Required Containment | Rationale |

| Weighing (< 1g) | Vented Balance Enclosure (VBE) | Prevents inhalation of dust during transfer. |

| Weighing (> 1g) | Powder Isolator or Glovebox | Higher mass = higher dust potential. |

| Solution Prep | Chemical Fume Hood | Solvent vapors + potential aerosolization. |

| Synthesis/Reaction | Closed System / Fume Hood | Minimized exposure to reaction byproducts. |

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 (minimum) for solid handling; P100/P3 if outside containment.

-

Hands: Double Nitrile Gloves are standard.

-

Permeation Insight: The basic nature of the piperidine ring can degrade latex. Nitrile provides superior resistance to amines.

-

Technique: Change outer gloves immediately after splash or every 2 hours.

-

-

Eyes: Chemical Goggles (Safety glasses are insufficient due to the basicity/irritation risk).

PART 4: Emergency Response Protocols

Spill Management

Do not simply wipe up.

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don double gloves, goggles, and a respirator.

-

Neutralization (Theory): Since the compound is basic (amine), treating the spill area with a mild acid (e.g., dilute citric acid) after bulk removal can reduce volatility and irritation, but standard practice is:

-

Absorb: Use an inert absorbent (Vermiculite or Sand). Avoid oxidative absorbents.

-

Clean: Wash area with soap and water. Collect all waste as hazardous chemical waste.

First Aid (Specific to Aniline/Piperidine)

-

Inhalation: Move to fresh air. Alert medical personnel to potential delayed pulmonary edema.

-

Skin: Wash with soap and water for 15 minutes. Do not use alcohol (increases skin absorption of anilines).

-

Ingestion: Rinse mouth. Do not induce vomiting (risk of aspiration of the basic compound).

PART 5: Analytical Characterization & Stability

For researchers, verifying the identity and purity of this intermediate is critical before committing it to expensive synthesis steps.

Recommended HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase:

-

A: Water + 0.1% Ammonium Hydroxide (High pH is crucial to keep the piperidine deprotonated/neutral for better peak shape).

-

B: Acetonitrile.[2]

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 254 nm (Aromatic ring) and 280 nm.

Storage & Stability

-

Condition: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen .

-

Reasoning: Anilines are electron-rich and prone to oxidation (turning purple/black) upon air exposure. The piperidine ring is stable, but the aniline nitrogen is the weak point.

Synthesis Workflow Visualization

Caption: Figure 2. Typical synthetic workflow. Note that the reduction step (Step 2) is where the air-sensitive aniline is formed.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline (CAS 1124330-14-8).[3]Link

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline.[3]Link

-

Sharma, P., et al. (2024). "Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][1,2,4]Triazine and 1-(Methylpiperidin-4-yl) Aniline-Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition."[4] Chemical Biology & Drug Design. Link

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: Aniline and its derivatives - Toxicological Summary.Link[5]

Sources

- 1. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability | MDPI [mdpi.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline | 1124330-14-8 [sigmaaldrich.com]

- 4. Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][1,2,4]Triazine and 1-(Methylpiperidin-4-yl) Aniline-Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ent-Atorvastatin | C33H35FN2O5 | CID 62976 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline in Organic Solvents

[1]

Executive Summary & Chemical Identity[1]

2-Methoxy-4-(1-methylpiperidin-4-yl)aniline (CAS: 1124330-14-8 ) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Osimertinib (AZD9291) .[1]

Understanding its solubility profile is not merely a logistical requirement but a critical parameter for optimizing reaction kinetics, purification yields, and formulation stability.[1] This guide provides a technical analysis of its dissolution behavior based on its physicochemical architecture, followed by validated protocols for empirical determination.[1]

Chemical Identity Table

| Parameter | Detail |

| CAS Number | 1124330-14-8 |

| IUPAC Name | 2-methoxy-4-(1-methylpiperidin-4-yl)aniline |

| Molecular Formula | C₁₃H₂₀N₂O |

| Molecular Weight | 220.31 g/mol |

| Key Functional Groups | Primary Aniline (Weak Base), N-Methyl Piperidine (Tertiary Amine, Base), Methoxy Ether |

| Physical State | White to off-white solid |

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must analyze its molecular "push-pull" mechanisms.[1] The molecule features a lipophilic piperidine ring and a methoxy-benzene core, balanced by two ionizable nitrogen centers.[1]

Structural Analysis & Polarity

-

The Piperidine Motif: The N-methyl piperidine ring imparts significant basicity (pKa ~9.5).[1] In non-polar solvents, this ring drives lipophilicity.[1] However, in acidic aqueous media, it protonates, drastically increasing water solubility.[1]

-

The Aniline Core: The primary amine on the benzene ring is weakly basic (pKa ~4.0–4.5).[1] It serves as a hydrogen bond donor, enhancing solubility in polar protic solvents like Methanol and Ethanol.[1]

-

The Methoxy Group: This group acts as a hydrogen bond acceptor, improving compatibility with polar aprotic solvents like DMSO and DMF.[1]

The "Dual-pH" Solubility Switch

Researchers must recognize that this compound exists in equilibrium between its Free Base and Salt forms.[1]

Solubility Profile in Organic Solvents[1][5]

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle, validated by standard synthetic workflows for aminopyrimidine drugs.

Table 1: Estimated Solubility Profile (Free Base Form)

| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight | Application |

| Class 2 (Polar Aprotic) | DMSO | High (>100 mg/mL) | Strong dipole-dipole interactions with the methoxy/amine groups.[1] | Stock solutions for bioassays; NMR analysis.[1] |

| Class 2 (Polar Aprotic) | DMF | High (>100 mg/mL) | Similar to DMSO; excellent solvation of the aromatic core.[1] | Reaction solvent for nucleophilic substitutions.[1][2] |

| Class 2 (Chlorinated) | DCM | High (>50 mg/mL) | Excellent dispersion interactions with the lipophilic piperidine ring.[1] | Extraction/Workup; Column chromatography loading. |

| Class 3 (Polar Protic) | Methanol | Good (>20 mg/mL) | H-bonding with aniline NH₂ and piperidine N. | Recrystallization; Chromatography mobile phase.[1] |

| Class 3 (Polar Protic) | Ethanol | Moderate-Good | Slightly less effective than MeOH due to the ethyl chain.[1] | Greener alternative for crystallization.[1] |

| Class 3 (Esters) | Ethyl Acetate | Moderate | Good for extraction but may require heating for high concentrations.[1] | Liquid-Liquid Extraction (LLE).[1] |

| Non-Polar | Hexane/Heptane | Low/Insoluble | Lack of polar interactions to overcome crystal lattice energy.[1] | Anti-solvent for precipitation/crystallization.[1] |

Critical Note: Solubility in alcohols (MeOH/EtOH) can be significantly enhanced by warming or by adding a minor equivalent of acid (e.g., Acetic Acid) to disrupt intermolecular packing, though this forms a salt in situ.[1]

Experimental Protocol: Self-Validating Solubility Determination

Do not rely solely on literature values. Batch-to-batch variation in purity and crystal polymorphism can alter solubility.[1] Use this Gravimetric Saturation Method for absolute accuracy.

Phase 1: Preparation

-

Micronization: Gently mortar-and-pestle the solid to ensure uniform particle size (increases dissolution rate, not equilibrium solubility).[1]

-

Solvent Selection: Choose 3 target solvents (e.g., MeOH, DMSO, DCM) based on the application.[1]

Phase 2: Saturation Loop (The "Shake-Flask" Method)[1]

-

Add 50 mg of compound to a clear HPLC vial.

-

Add solvent in 100 µL increments at ambient temperature (25°C).

-

Vortex for 30 seconds after each addition.

-

Visual Check:

-

Equilibrium: If solid persists after 1 mL, sonicate for 10 minutes and let stand for 1 hour. If solid remains, filter supernatant and analyze via HPLC (Phase 3).[1]

Phase 3: Quantification (HPLC-UV)

For precise values (e.g., for formulation), use HPLC.[1]

Visualization: Workflows & Decision Trees

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended chemical process.[1]

Caption: Decision tree for selecting the optimal solvent based on experimental requirements (Synthesis, Purification, or Analysis).

Figure 2: Gravimetric Solubility Determination Workflow

A visual representation of the "Shake-Flask" protocol described in Section 4.

Caption: Step-by-step logic flow for determining solubility limits using the Gravimetric/Visual method.

Safety & Handling (MSDS Insights)

While this guide focuses on solubility, solvent interaction often exacerbates safety risks (e.g., skin absorption via DMSO).[1]

-

Hazard Classification: The compound is an irritant (H315, H319) and potentially harmful if swallowed (H302).[1]

-

DMSO Warning: DMSO is a potent skin penetrant.[1] When 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline is dissolved in DMSO, it can easily cross the dermal barrier, carrying the bioactive intermediate into the bloodstream.[1] Double-gloving (Nitrile) is mandatory. [1]

-

Inhalation: When using volatile solvents like DCM or Methanol, always operate within a certified fume hood to prevent inhalation of aerosols containing the compound.[1]

References

-

PubChem. (n.d.).[1] 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline (Compound Summary).[1][4][5][6] National Library of Medicine.[1] Retrieved from [Link][1][5]

-

Therapeutic Goods Administration (TGA). (2019).[1] Australian Public Assessment Report for Osimertinib.[1] Australian Government Department of Health.[1] Retrieved from [Link]

Sources

- 1. 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | C12H19N3O | CID 20136253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | 761440-75-9 [chemicalbook.com]

- 5. 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline [synhet.com]

- 6. 2-METHOXY-4-(4-METHOXY-1-PIPERIDINYL)-ANILINE | CymitQuimica [cymitquimica.com]

The 4-(Piperidin-4-yl)aniline Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(piperidin-4-yl)aniline core is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in a multitude of ligands for diverse biological targets. Its unique combination of a rigid aromatic ring, a flexible and basic piperidine moiety, and two distinct points for chemical diversification has made it a cornerstone in the design of high-affinity and selective therapeutic agents. This guide provides a comprehensive review of the 4-(piperidin-4-yl)aniline scaffold, delving into its synthesis, structure-activity relationships (SAR) across major drug target classes, and its role in the development of clinically significant pharmaceuticals. We will explore the causal chemistry behind its utility, from enhancing pharmacokinetic properties to providing crucial vector orientations for target engagement. This document serves as a technical resource, complete with detailed experimental protocols, comparative data, and logical frameworks to empower researchers in their drug discovery endeavors.

The Rationale: Why 4-(Piperidin-4-yl)aniline?

The power of the 4-(piperidin-4-yl)aniline scaffold lies in its inherent modularity and favorable physicochemical properties. The structure can be deconstructed into three key components, each offering a distinct handle for medicinal chemists to tune the molecule's overall profile.

-

The Aniline Ring: This aromatic core serves as a versatile anchor. The amino group is a key site for derivatization, allowing for the introduction of various pharmacophoric elements through amide bond formation, sulfonylation, or direct alkylation. Substituents on the aniline ring can modulate electronic properties, influence binding interactions (e.g., hydrogen bonding, pi-stacking), and alter the molecule's metabolic profile.

-

The Piperidine Ring: This saturated heterocycle is more than just a linker. Its non-planar, chair conformation introduces a three-dimensional character to the molecule, which is often crucial for fitting into complex protein binding pockets. The basic nitrogen atom (pKa typically ~8-9) is usually protonated at physiological pH, providing a key cationic interaction point with acidic residues (e.g., Asp, Glu) in target proteins. Furthermore, the piperidine ring often enhances aqueous solubility and can improve a compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

-

The C4-Aryl Linkage: The direct connection between the 4-position of the piperidine and the aniline ring creates a specific spatial relationship between these two moieties. This linkage restricts the rotational freedom compared to a more flexible alkyl chain, presenting a well-defined vector for substituents off the aniline and piperidine nitrogens.

This modular design allows for the systematic exploration of chemical space to optimize potency, selectivity, and drug-like properties.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the 4-(piperidin-4-yl)aniline scaffold and its derivatives relies on robust and scalable synthetic methodologies. The choice of route is often determined by the desired substitution pattern, particularly on the piperidine nitrogen.

Strategy 1: Reductive Amination (C4-N Bond Formation)

Reductive amination is a highly efficient and common method for creating the bond between an aniline and a piperidone core. This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ.

Caption: General workflow for Reductive Amination.

-

Setup: To a solution of N-Boc-4-piperidinone (1.0 eq, e.g., 2.00 g, 10.04 mmol) in dichloromethane (DCM, ~0.8 M) in a round-bottom flask, add aniline (1.0-1.1 eq, e.g., 1.03 g, 11.04 mmol) and glacial acetic acid (1.0 eq, 0.60 g, 10.04 mmol).

-

Reaction: Stir the mixture at room temperature for approximately 1 hour to facilitate the formation of the iminium intermediate.

-

Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, e.g., 3.19 g, 15.06 mmol) portion-wise, maintaining the temperature below 20°C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or 2M NaOH. Stir vigorously for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Strategy 2: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction

This classical two-step approach is particularly useful when the desired aniline nitrogen is linked to other functionalities. It involves the substitution of a leaving group (typically a halide) on an activated nitroaromatic ring, followed by reduction of the nitro group.

Caption: Workflow for SNAr followed by Reduction.

-

Step 1: SNAr Reaction

-

Setup: Dissolve 4-fluoronitrobenzene (1.0 eq, e.g., 323 mg, 2.3 mmol) in dimethyl sulfoxide (DMSO, ~0.5 M).

-

Reaction: Add potassium carbonate (K₂CO₃, 1.5 eq, 475 mg, 3.5 mmol) and piperidine (2.0 eq, 460 µL, 4.6 mmol).

-

Heating: Stir the reaction mixture at 90°C for 9 hours. Monitor by TLC.

-

Work-up: After cooling, add water to the reaction mixture and extract with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂CO₃, and concentrate to yield 1-(4-nitrophenyl)piperidine.

-

-

Step 2: Nitro Group Reduction

-

Setup: Dissolve the 1-(4-nitrophenyl)piperidine from Step 1 (1.0 eq) in ethyl acetate or ethanol.

-

Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).

-

Reduction: Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 3-5 hours.

-

Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting 4-piperidinoaniline can be purified by column chromatography (e.g., chloroform:methanol 40:1) if necessary.[2]

-

The Scaffold in Action: Structure-Activity Relationships (SAR)

The true value of the 4-(piperidin-4-yl)aniline scaffold is demonstrated by its successful application across diverse biological targets. The SAR varies depending on the target class, but general principles have emerged.

As Kinase Inhibitors

The scaffold is prevalent in kinase inhibitors, where the aniline nitrogen typically forms a crucial hydrogen bond with the "hinge" region of the kinase ATP-binding site.

-

Aniline Ring: This portion often extends towards the solvent-exposed region. Substitutions here are critical for achieving selectivity and potency. For example, in EML4-ALK inhibitors, derivatization of the aniline with a triazine moiety was found to be effective.[3]

-

Piperidine N1-Substituent: This vector points towards the solvent-exposed region and is a key site for modulating physicochemical properties. In ALK inhibitors, introducing a 4-methylpiperazine at this position enhances potency and improves properties like solubility.[3] For the ALK inhibitor Brigatinib, a unique dimethylphosphine oxide group is present on a related scaffold, contributing to potency and favorable ADME properties.[4]

-

Piperidine C4-Substituent: The connection to the aniline ring is generally unsubstituted to maintain the optimal geometry for hinge binding.

Caption: Key SAR points for kinase inhibitors.

As GPCR Ligands

For G-Protein Coupled Receptors (GPCRs), the basic nitrogen of the piperidine ring is often a critical pharmacophoric element, forming an ionic bond with a conserved aspartate residue in the transmembrane domain of aminergic receptors.

-

Aniline Ring: In the context of fentanyl-related opioid agonists, the aniline nitrogen is typically acylated (forming an anilide). The N-phenyl group itself fits into a hydrophobic pocket.[5][6]

-

Piperidine N1-Substituent: This position is crucial for determining affinity and selectivity. In 4-anilidopiperidine opioids, a phenethyl group at N1 is optimal for potent µ-opioid receptor agonism.[5] For dopamine (D4) and serotonin (5-HT) receptor ligands, this position is often occupied by larger, more complex heterocyclic systems connected by an alkyl chain.[7][8]

-

Piperidine Ring Conformation: Substituents on the piperidine ring can lock the conformation and influence potency. For example, a cis-3-methyl group on the piperidine ring of fentanyl analogues can dramatically increase analgesic potency.[6]

As PARP Inhibitors

The clinical success of Niraparib highlights the scaffold's utility against non-kinase enzymes.

-

Core Structure: In Niraparib, the 4-(piperidin-3-yl)aniline isomer is used. The core provides the correct orientation for the key pharmacophoric elements.

-

Aniline Nitrogen: This nitrogen is attached to an indazole-7-carboxamide group. This large, flat aromatic system is responsible for pi-stacking interactions in the PARP active site and forms key hydrogen bonds that mimic the nicotinamide portion of the natural NAD+ substrate.[2]

-

Piperidine Ring: The piperidine provides a basic center and contributes to the overall physicochemical properties of the drug, including oral bioavailability.[9]

Pharmacokinetic (ADME) and Toxicological Profile

A key reason for the prevalence of the 4-(piperidin-4-yl)aniline scaffold is its ability to confer favorable drug-like properties.

ADME Profile

-

Absorption & Bioavailability: The piperidine moiety generally improves aqueous solubility compared to purely aromatic structures, which can aid in oral absorption. Niraparib, for instance, is an orally available drug with a long half-life of approximately 50-62 hours.[10][11] Brigatinib also demonstrates good oral absorption.[12]

-

Distribution: The lipophilicity and basicity of the scaffold allow for good tissue distribution. For CNS-targeted drugs, modulation of these properties is key to achieving sufficient blood-brain barrier penetration. For ALK inhibitors like Brigatinib, efficacy against intracranial CNS metastases is a key clinical advantage.[13]

-

Metabolism: The primary sites of metabolism are often the aniline ring (e.g., hydroxylation) and the N-dealkylation of the piperidine nitrogen. Metabolism of fentanyl analogues often involves N-dealkylation and hydroxylation of the piperidine and aniline rings.[14][15] Niraparib is primarily metabolized by carboxylesterases to an inactive metabolite, with minimal involvement of CYP enzymes, reducing the potential for drug-drug interactions.[16]

-

Excretion: Metabolites are typically excreted via both renal and fecal routes.[11]

Toxicological Considerations

-

hERG Inhibition: As with many basic amines, compounds containing the piperidine scaffold can have a potential for off-target activity at the hERG potassium channel, which can lead to cardiac QT prolongation. Early screening for hERG inhibition is a critical step in the safety assessment of any new series based on this scaffold.

-

CYP450 Inhibition: The potential for inhibition of cytochrome P450 enzymes is another key safety checkpoint. As noted, Niraparib has a low potential for CYP-mediated drug-drug interactions.[16] However, other derivatives, particularly those with lipophilic aromatic groups, should be profiled early. Fentanyl analogues are known to be metabolized primarily by CYP3A4.[15]

-

Aniline-Related Toxicity: While the aniline moiety is a powerful synthetic handle, it can be associated with metabolic activation to reactive species. Medicinal chemists often seek to mitigate this risk by modifying the electronics of the ring with electron-withdrawing groups or by blocking potential sites of metabolic oxidation.

Key Experimental Protocols for Compound Evaluation

Validating the activity and safety profile of novel 4-(piperidin-4-yl)aniline derivatives requires a suite of robust in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method to determine the IC₅₀ value of a test compound against a specific protein kinase by measuring ATP consumption.

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer.

-

Prepare a solution of the target kinase (e.g., ALK) and its specific peptide substrate in the assay buffer.

-

Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in assay buffer. Ensure the final DMSO concentration is ≤1%.

-

-

Assay Procedure:

-

Add 2.5 µL of the serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of the kinase/substrate mix to each well.

-

Initiate the reaction by adding 2.5 µL of an ATP solution (at a concentration equal to the Kₘ for the specific kinase).

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection (using ADP-Glo™ Kinase Assay kit):

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to positive (vehicle) and negative (no enzyme) controls.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[17][18]

-

GPCR Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Kᵢ) of a test compound for a specific GPCR by measuring its ability to displace a known radioligand.

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the target GPCR (e.g., µ-opioid receptor).

-

Assay Setup:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for the µ-opioid receptor) near its Kₔ value, and varying concentrations of the test compound in binding buffer.

-

To determine non-specific binding, include wells with a high concentration of a known, non-labeled ligand.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Detection: Wash the filters with ice-cold buffer. Allow the filters to dry, then add scintillation cocktail and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate the percent specific binding at each concentration of the test compound.

-

Determine the IC₅₀ value by fitting the data to a one-site competition model.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[19]

-

hERG Inhibition Assay (Automated Patch Clamp)

This assay assesses the potential of a compound to cause cardiotoxicity by measuring the inhibition of the hERG potassium channel.

-

Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK-293).

-

Assay Setup: Utilize an automated patch-clamp system (e.g., QPatch).

-

Recording:

-

Establish a stable whole-cell recording from a single cell.

-

Apply a specific voltage protocol to elicit the hERG current. A typical protocol involves a depolarizing step to open the channels, followed by a repolarizing step to measure the characteristic "tail current."[20][21]

-

Apply a vehicle control solution to establish a baseline current.

-

-

Compound Application: Perfuse the cell with increasing concentrations of the test compound, allowing the effect to reach steady-state at each concentration.

-

Data Analysis:

-

Measure the amplitude of the hERG tail current at each concentration.

-

Calculate the percent inhibition relative to the baseline current.

-

Determine the IC₅₀ value by fitting the concentration-response data to a Hill equation.[22]

-

Comparative Data of Representative Derivatives

The versatility of the 4-(piperidin-4-yl)aniline scaffold is best illustrated by comparing the activities of derivatives across different target classes.

| Compound/Drug | Target Class | Specific Target | Activity (IC₅₀/Kᵢ) | Key Structural Features | Reference |

| Niraparib | PARP Inhibitor | PARP-1 / PARP-2 | IC₅₀ = 3.8 nM / 2.1 nM | 3-Arylpiperidine, Indazole Carboxamide | [2] |

| Brigatinib | Kinase Inhibitor | ALK / ROS1 | IC₅₀ = 10 nM (ALK, cellular) | Anilino-pyrimidine, Dimethylphosphine Oxide | [23] |

| Fentanyl Analog | GPCR Agonist | µ-Opioid Receptor | Kᵢ = 47 nM (Compound 3) | N-Acylated Aniline, N-Phenethyl Piperidine | [5] |

| EML4-ALK Inhibitor | Kinase Inhibitor | EML4-ALK | IC₅₀ = 2.4 nM (Compound 12a) | N-(4-methylpiperazin-1-yl)piperidine | [3] |

| NLRP3 Inhibitor | Inflammasome | NLRP3 | IC₅₀ ≈ 5 µM (Compound 9) | Benzimidazole-2-one attached to piperidine N1 | [2] |

Conclusion and Future Perspectives

The 4-(piperidin-4-yl)aniline scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to present pharmacophoric groups in a favorable 3D orientation have led to the discovery of potent and selective modulators for a wide range of biological targets, culminating in successful clinical candidates and approved drugs like Niraparib.

The future of this scaffold will likely involve its application in novel therapeutic areas and the continued refinement of its properties. The strategic use of bioisosteric replacements for the aniline or piperidine rings, the exploration of novel N1-substituents to fine-tune ADME/Tox profiles, and the incorporation of the scaffold into new drug modalities like proteolysis-targeting chimeras (PROTACs) represent exciting avenues for future research. As our understanding of disease biology deepens, the inherent versatility of the 4-(piperidin-4-yl)aniline core ensures it will remain a valuable and enduring tool in the arsenal of the medicinal chemist.

References

A comprehensive, numbered list of all cited sources with titles and clickable URLs will be provided upon final compilation.

Sources

- 1. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]

- 2. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iris.unife.it [iris.unife.it]

- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. urology-textbook.com [urology-textbook.com]

- 12. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine | springermedizin.de [springermedizin.de]

- 16. researchgate.net [researchgate.net]

- 17. reactionbiology.com [reactionbiology.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. multispaninc.com [multispaninc.com]

- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 21. fda.gov [fda.gov]

- 22. hERG screening using high quality electrophysiology assays [metrionbiosciences.com]

- 23. aacrjournals.org [aacrjournals.org]

Predicting and Mitigating Metabolic Liabilities in 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline Motifs

As drug discovery programs increasingly rely on complex, multi-functional scaffolds—such as targeted protein degraders (PROTACs) and advanced kinase inhibitors—understanding the metabolic fate of specific chemical motifs is paramount. The compound 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline (CAS 1124330-14-8) serves as a highly versatile building block in medicinal chemistry. However, its structural architecture presents a triad of distinct metabolic vulnerabilities.

As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the mechanistic causality behind the metabolic instability of this motif, provide self-validating in vitro protocols for quantifying its intrinsic clearance (

Structural Deconstruction & Mechanistic Causality of Soft Spots

The metabolic fate of the 2-methoxy-4-(1-methylpiperidin-4-yl)aniline motif is dictated by the electronic and steric properties of its three primary functional groups. When exposed to hepatic Cytochrome P450 (CYP) enzymes, these groups undergo specific biotransformations driven by their affinity for the CYP heme iron.

The Aniline Core: The Reactive Metabolite Generator

Primary anilines are notorious structural alerts in drug discovery[1]. The electron-rich nature of the primary amine makes it highly susceptible to oxidative metabolism. CYPs (primarily CYP3A4) and Flavin-containing monooxygenases (FMOs) oxidize the aniline nitrogen to form a hydroxylamine intermediate.

-

The Causality of Toxicity: Dehydration of the hydroxylamine yields a highly electrophilic quinone-imine [2]. Because the aniline is para-substituted with an alkyl group (the piperidine ring) and ortho-substituted with a methoxy group, the aromatic ring is highly activated. The resulting quinone-imine acts as a hard electrophile that rapidly depletes cellular glutathione (GSH) or covalently binds to nucleophilic cysteine residues on hepatic proteins, leading to idiosyncratic hepatotoxicity and drug-induced liver injury (DILI)[2],[1].

The Methoxy Ether: The CYP2D6/CYP3A4 Target

The methoxy group situated at the ortho position (C2) relative to the aniline is a classic target for O-demethylation[3].

-

The Mechanistic Pathway: The oxygen lone pairs coordinate with the active-site heme iron of CYP2D6 and CYP3A4. This positioning facilitates hydrogen atom abstraction from the methyl group, followed by oxygen rebound to form an unstable hemiacetal that spontaneously collapses into formaldehyde and a phenolic metabolite[4]. The newly formed phenol introduces a site for rapid Phase II conjugation (glucuronidation via UGTs or sulfation via SULTs), drastically increasing the molecule's hydrophilicity and systemic clearance[3].

The 1-Methylpiperidine Ring: The N-Demethylation Sink

The tertiary amine within the 1-methylpiperidine moiety is primarily metabolized via N-demethylation, heavily mediated by CYP3A4[4].

-

The Structural Driver: CYP3A4 possesses a large, flexible active site that easily accommodates bulky lipophilic groups. The basic nitrogen of the piperidine ring undergoes single-electron oxidation to an aminium radical cation, followed by alpha-carbon deprotonation and oxygen rebound. This yields a secondary amine (piperidine) which alters the basicity (pKa) and lipophilicity (LogD) of the parent motif, often reducing target binding affinity and increasing renal clearance.

Biotransformation Pathway Visualization

To conceptualize the competing metabolic pathways, the following logical relationship diagram maps the Phase I oxidations and subsequent Phase II conjugations.

Figure 1. Major Phase I and Phase II biotransformation pathways of the motif.

In Vitro Metabolic Stability Assessment

To accurately predict the in vivo half-life and hepatic clearance of compounds containing this motif, Human Liver Microsomes (HLM) are utilized. HLMs are subcellular fractions containing membrane-bound drug-metabolizing enzymes (CYPs and UGTs)[5].

Self-Validating HLM Protocol

A robust protocol must be self-validating; it must include positive controls (e.g., Verapamil or Dextromethorphan for CYP3A4/2D6 activity) and negative controls (minus-NADPH) to differentiate enzymatic metabolism from chemical instability[6].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

-

Matrix Assembly: In a 96-well plate, combine 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4)[6]. Add the test compound to achieve a final incubation concentration of 1 µM (ensuring the concentration is well below the Michaelis constant,

, to maintain first-order kinetics). -

Pre-Incubation: Incubate the mixture at 37°C for 10 minutes to reach thermal equilibrium.

-

Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM NADPH). Causality: NADPH provides the essential reducing equivalents required by the CYP450 catalytic cycle[5].

-

Time-Course Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

-

Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction, while simultaneously precipitating microsomal proteins.

-

Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-HRMS/MS to monitor the depletion of the parent mass.

Figure 2. Step-by-step workflow for the Human Liver Microsome (HLM) assay.

Quantitative Data: CYP Phenotyping & Clearance

The raw LC-MS/MS data (peak area ratios of parent/IS) is plotted as the natural logarithm of percent remaining versus time. The slope of the linear regression yields the elimination rate constant (

Based on recombinant CYP phenotyping and HLM data for structurally analogous motifs, the quantitative metabolic profile is summarized below:

| Metabolic Soft Spot | Primary Enzyme(s) | Reaction Type | Relative Contribution to | Toxicity Risk |

| Aniline (-NH₂) | CYP3A4, FMO3 | N-Oxidation | 15 - 25% | High (Quinone-imine formation) |

| Methoxy (-OCH₃) | CYP2D6, CYP3A4 | O-Demethylation | 35 - 45% | Low (Rapid Phase II clearance) |

| N-Methyl (-NCH₃) | CYP3A4 | N-Demethylation | 30 - 40% | Low (Loss of target affinity) |

Table 1. Predicted metabolic liabilities and enzyme phenotyping for the 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline motif.

Medicinal Chemistry Mitigation Strategies

To optimize the pharmacokinetic (PK) profile of drug candidates incorporating this motif, medicinal chemists must employ targeted structural modifications to block the identified soft spots without perturbing the pharmacophore.

-

Deuteration of the Methoxy and N-Methyl Groups: Replacing the hydrogen atoms of the methoxy group (

) and the piperidine N-methyl group ( -

Bioisosteric Replacement of the Aniline: To eliminate the risk of quinone-imine reactive metabolites, the primary aniline should be replaced if it is not strictly required for hydrogen bond donation at the target receptor. Converting the aniline to a weakly basic aminopyridine or a sterically hindered amide prevents N-oxidation and subsequent toxicity[1].

-

Steric Shielding of the Methoxy Group: If deuteration is insufficient, replacing the methoxy group with a bulkier ether (e.g., ethoxy or isopropoxy) or a trifluoromethoxy group (

) can sterically and electronically hinder CYP2D6 access, completely abolishing O-demethylation.

References

-

Biotransformation: Impact and Application of Metabolism in Drug Discovery Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Exploration of Catalytic Properties of CYP2D6 and CYP3A4 Through Metabolic Studies of Levorphanol and Levallorphan Source: ResearchGate URL:[Link]

-

Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity Source: ACS Publications URL:[Link]

-

Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Ceritinib Scaffold via 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline

Part 1: Strategic Overview & Chemical Logic

Executive Summary

This application note details the synthetic protocol for coupling 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline (CAS 1124330-14-8) with the requisite chloropyrimidine core to generate a structural analog of Ceritinib (LDK378).

Critical Structural Note: Researchers must note that the FDA-approved Ceritinib molecule contains a 2-isopropoxy group and a secondary piperidine amine. The starting material specified in this protocol (2-Methoxy-4-(1-methylpiperidin-4-yl)aniline) yields the O-methyl, N-methyl analog . This analog is frequently utilized in Structure-Activity Relationship (SAR) studies to evaluate the steric impact of the alkoxy tail and the basicity of the piperidine nitrogen.

Retrosynthetic Analysis

The synthesis relies on a convergent Nucleophilic Aromatic Substitution (SNAr) strategy. The 2,4-diaminopyrimidine scaffold is constructed by reacting an electrophilic 2-chloropyrimidine core with the nucleophilic aniline.

-

Electrophile: 2,5-dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine.[1]

-

Nucleophile: 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline.

-

Mechanism: Acid-catalyzed SNAr. The acid protonates the pyrimidine ring nitrogen (N3), significantly increasing the electrophilicity at the C2 position, facilitating attack by the sterically hindered aniline.

Reaction Pathway Diagram

Figure 1: Convergent synthesis workflow for the Ceritinib scaffold analog.

Part 2: Detailed Experimental Protocol

Materials & Reagents Table

| Reagent / Solvent | Role | CAS No. | Equiv.[2] | Purity Requirement |

| Pyrimidine Core | Electrophile | 761440-16-8 | 1.0 | >98% (HPLC) |

| Target Aniline | Nucleophile | 1124330-14-8 | 1.1 | >97% (NMR) |

| 2-Butanol | Solvent | 78-92-2 | 10-15 vol | Anhydrous |

| HCl (4M in Dioxane) | Catalyst | 7647-01-0 | 0.1 - 0.5 | Reagent Grade |

| NaHCO3 | Quench | 144-55-8 | N/A | Sat. Aq. Solution |

| Ethyl Acetate | Extraction | 141-78-6 | N/A | ACS Grade |

Step-by-Step Methodology

Step 1: Reaction Setup[3]

-

Charge: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the Pyrimidine Core (1.0 equiv) in 2-Butanol (10 volumes relative to mass of core).

-

Addition: Add 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline (1.1 equiv) to the suspension.

-

Activation: Add catalytic HCl (approx. 5 drops of 4M HCl in dioxane or 0.1 equiv of conc. aqueous HCl).

-

Expert Insight: While Buchwald-Hartwig conditions (Pd-catalyzed) can be used, the acid-catalyzed route is preferred for "Process Chemistry" as it avoids heavy metal contamination and utilizes the inherent reactivity of the 2-chloropyrimidine.

-

Step 2: Reaction Execution

-

Heating: Heat the mixture to 85–95°C (external oil bath temperature).

-

Monitoring: Monitor reaction progress via HPLC or TLC (System: 10% MeOH in DCM).

-

Endpoint: Consumption of the Pyrimidine Core (Rf ~0.8) and appearance of the fluorescent product spot (Rf ~0.4).

-

Duration: Typically 4 to 12 hours depending on scale and exact temperature.

-

Step 3: Workup & Isolation

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Basification: Dilute the mixture with Ethyl Acetate (20 vol) and quench by slowly adding saturated aqueous NaHCO3 until the aqueous layer pH is ~8.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate.

-

Washing: Combine organic layers and wash with Brine (1x). Dry over anhydrous Na2SO4.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude solid.

Step 4: Purification

-

Crystallization (Preferred): The crude material can often be recrystallized from a mixture of Ethanol/Water or Acetonitrile .

-

Chromatography (Alternative): If high purity is required for biological assay, purify via flash column chromatography on silica gel.

-

Eluent: DCM : MeOH : NH4OH (90 : 9 : 1) to accommodate the polar basic piperidine moiety.

-

Part 3: Quality Control & Validation

Analytical Specifications

To validate the synthesis of the O-Methyl, N-Methyl Analog , look for these diagnostic signals:

| Technique | Diagnostic Parameter | Expected Observation |

| 1H NMR | Methoxy Group (-OCH3) | Singlet at ~3.8 ppm (Distinct from Isopropyl heptet/doublet). |

| 1H NMR | N-Methyl Group (-NCH3) | Singlet at ~2.2–2.3 ppm. |

| 1H NMR | Pyrimidine C-H | Singlet at ~8.1 ppm (Characteristic of C6 proton). |

| HPLC | Purity | >98% area under curve (254 nm). |

| LC-MS | Molecular Ion | [M+H]+ expected mass: Calculate based on C27H34ClN5O3S (approx 544.1 Da). |

Troubleshooting Guide

-

Problem: Low conversion after 12 hours.

-

Solution: Add an additional 0.1 equiv of HCl. The amine starting material can buffer the system; maintaining acidic pH is crucial for activating the pyrimidine.

-

-

Problem: Product is "oiling out" during workup.

-

Solution: The product is lipophilic but basic. Ensure the pH is distinctly basic (>8) during extraction. Use DCM instead of Ethyl Acetate for better solubility if oiling occurs.

-

Part 4: References

-

Marsilje, T. H., et al. (2013).[1][4] "Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry, 56(14), 5675-5690.

-

Novartis AG. (2008). "Pyrimidines as ALK Inhibitors." World Intellectual Property Organization, Patent WO2008073687. (Describes the foundational chemistry for the 2,4-diaminopyrimidine core synthesis).

-

ChemicalBook. (2023). "Product Entry: 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline (CAS 1124330-14-8)."

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. journal.su.edu.ly [journal.su.edu.ly]

- 4. Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline

Introduction: Navigating the Challenges of Complex Amine Arylation

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of crucial carbon-nitrogen (C-N) bonds.[1][2][3] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] This reaction replaces harsher, traditional methods, offering broader substrate scope and greater functional group tolerance.[1]

This guide provides an in-depth technical overview and actionable protocols for the Buchwald-Hartwig amination of a structurally complex and pharmaceutically relevant substrate: 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline . The unique features of this molecule—an electron-rich aromatic ring, a potentially coordinating ortho-methoxy group, and a basic tertiary amine within the piperidine moiety—present specific challenges that require careful consideration and optimization of reaction conditions to achieve high efficiency and yield. We will dissect the role of each reaction component, provide a robust starting protocol, and offer a guide to systematic optimization and troubleshooting.

Substrate Analysis: Key Structural Considerations

The successful amination of 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline hinges on understanding its inherent chemical properties:

-

Aniline Nucleophilicity: The aniline nitrogen is the primary nucleophile. Its reactivity is enhanced by the electron-donating effect of the ortho-methoxy group, which can facilitate the initial steps of the catalytic cycle.

-

Ortho-Methoxy Group: While electronically activating, the methoxy group introduces steric bulk adjacent to the reacting amine, which can influence the choice of ligand required to facilitate the coupling.

-

Tertiary Amine (Piperidine): The 1-methylpiperidine moiety contains a basic nitrogen atom. This group has the potential to act as an unwanted ligand, coordinating to the palladium center and inhibiting or "poisoning" the catalyst.[4] This is a critical challenge that must be addressed through the proper selection of a sterically hindered ligand that can shield the palladium center.[4]

The Catalytic System: Rationale-Driven Component Selection

The success of a Buchwald-Hartwig amination is critically dependent on the synergy between the palladium source, ligand, base, and solvent.[2]

The Palladium Source & Ligand: A Critical Partnership

For challenging substrates, the choice of ligand is paramount. While first-generation catalyst systems were effective for simple amines, the amination of electron-rich and sterically complex anilines requires more advanced ligands.[1]

-

Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or, more conveniently, pre-formed palladium precatalysts.[2] Modern precatalysts, such as the third-generation (G3) Buchwald precatalysts, are often preferred.[5][6] These complexes are air- and thermally-stable, highly soluble, and activate readily under reaction conditions, leading to more consistent results.[5][6]

-

Ligand Selection: The key to success with this substrate is the use of bulky, electron-rich biaryl phosphine ligands.[7] These ligands promote the crucial reductive elimination step, which can be rate-limiting, and their steric bulk helps prevent catalyst deactivation by the piperidine nitrogen.[4]

-

Recommended Ligands:

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An outstanding and versatile ligand known for its high activity and stability, making it an excellent first choice for this type of transformation.[8][9]

-

tBuXPhos: Offers even greater steric bulk than XPhos and can be effective in particularly challenging couplings.[5]

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand that has proven effective for a wide range of C-N couplings.

-

-

The Role of the Base

The base is not a passive component; it plays an active role in the catalytic cycle, facilitating the deprotonation of the amine-palladium complex.[10] The choice of base must balance reactivity with functional group compatibility.[11]

-

Strong, Non-Nucleophilic Bases: Sterically hindered alkoxides are the most common and effective bases for this transformation.

-

Sodium tert-butoxide (NaOtBu): Often permits the highest reaction rates and is a reliable first choice.[12] However, it is incompatible with base-sensitive functional groups like esters.[12]

-

Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that can be useful at lower temperatures and may offer better tolerance for certain protic groups.[12]

-

-

Weaker Inorganic Bases: For substrates with base-sensitive functionalities, weaker bases can be employed, though this may require higher catalyst loadings or longer reaction times.[12][13]

Solvent Selection

The solvent must dissolve all reaction components and remain stable at the required reaction temperature. Aprotic, non-polar, or weakly polar solvents are generally preferred.[11]

-

Toluene: A robust and widely used solvent for Buchwald-Hartwig aminations.[11]

-

1,4-Dioxane: Another common and effective solvent.

-

Tetrahydrofuran (THF): Suitable for lower temperature reactions.

Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][10]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

Safety First: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox. Reagents are often air- and moisture-sensitive.[4] Always wear appropriate personal protective equipment (PPE).

General Screening Protocol

This protocol is designed for initial optimization on a small scale (e.g., 0.1 mmol of the limiting reagent).

-

Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (0.1 mmol, 1.0 equiv), the base (e.g., NaOtBu, 0.14 mmol, 1.4 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 0.002 mmol, 2 mol%).

-

Reagent Addition: In a glovebox or under a positive flow of inert gas, add 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline (0.12 mmol, 1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 1.0 mL) via syringe.

-

Reaction: Seal the vial tightly and place it in a preheated heating block or oil bath at 100 °C.

-

Monitoring: Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS by taking small aliquots.[4]

-

Work-up (for analysis): Cool the reaction to room temperature, dilute with ethyl acetate, filter through a small plug of celite, and analyze the filtrate.

Recommended Protocol for Aryl Bromides

This protocol is a robust starting point for coupling with a generic aryl bromide.

| Component | Role | Recommended Reagent | Stoichiometry | Mol% |

| Amine | Nucleophile | 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline | 1.2 equiv | - |

| Aryl Halide | Electrophile | Aryl Bromide | 1.0 equiv | - |

| Precatalyst | Catalyst Source | XPhos Pd G3 | - | 1-2 mol% |

| Base | Activator | Sodium tert-butoxide (NaOtBu) | 1.4 equiv | - |

| Solvent | Medium | Toluene (Anhydrous, Degassed) | - | 0.2 M |

| Temperature | - | - | 100-110 °C | - |

| Time | - | - | 12-24 h | - |

Step-by-Step Procedure (0.5 mmol scale)

-

Inert Atmosphere Setup: Add the aryl bromide (0.5 mmol, 1.0 equiv), sodium tert-butoxide (0.7 mmol, 67 mg), and XPhos Pd G3 (0.01 mmol, 8.5 mg) to an oven-dried Schlenk flask containing a stir bar.

-

Seal and Purge: Seal the flask with a septum, then evacuate and backfill with argon three times.

-

Amine Addition: Under a positive pressure of argon, add 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline (0.6 mmol, 132 mg).

-

Solvent Addition: Add 2.5 mL of anhydrous, degassed toluene via syringe.

-

Heating and Monitoring: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's completion via LC-MS.[4]

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove palladium residues.[4]

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 10 mL) and then brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[4]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Troubleshooting Guide

| Observation | Potential Cause | Recommended Solution |

| Low or No Conversion | 1. Inactive Catalyst: Impure reagents, residual air or moisture in the setup.[4] | Ensure all glassware is rigorously dried. Use freshly opened, anhydrous/degassed solvents. Re-run reaction with careful inert technique. |

| 2. Catalyst Poisoning: Coordination of the piperidine nitrogen to the palladium center.[4] | Switch to a bulkier ligand (e.g., if using XPhos, try tBuXPhos). A more sterically demanding ligand can prevent substrate inhibition. | |

| 3. Poor Reagent Solubility: Substrate or base not fully dissolved at reaction temperature.[4] | Try an alternative solvent like 1,4-dioxane. A slight increase in temperature may also help.[4] | |

| Formation of Palladium Black | Catalyst Decomposition: The active Pd(0) has precipitated from the catalytic cycle.[4] | This often indicates an issue with the ligand's ability to stabilize the catalyst. Try a different ligand class (e.g., Josiphos-type) or a different Pd source (e.g., Pd(OAc)₂ with the ligand vs. a precatalyst). |

| Side Product Formation (e.g., Hydrodehalogenation) | 1. Unproductive Side Reaction: β-hydride elimination can compete with reductive elimination.[1] | Lowering the reaction temperature may disfavor this pathway. Ensure the stoichiometry of the amine is not excessively high. |

| 2. Base-Induced Decomposition: The substrate or product is sensitive to the strong base at high temperatures. | Switch to a weaker base like K₃PO₄ or Cs₂CO₃ and increase the catalyst loading or reaction time if necessary.[12] |

References

- Buchwald–Hartwig amination. In: Wikipedia. [URL: https://en.wikipedia.

- Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo501941b]

- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [URL: https://jk-scientific.com/en/bu/buchwald-hartwig-cross-coupling]

- Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo501941b]

- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [URL: https://www.wuxiapptec.com/insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]

- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/21%3A_Transition_Metal_Catalyzed_Coupling_Reactions/21.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Role of the base in Buchwald-Hartwig amination. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25415513/]

- The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [URL: https://www.researchgate.

- Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [URL: https://synthesis-spotlight.

- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.

- Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem. [URL: https://www.benchchem.

- tBuXPhos Pd G3: A Comprehensive Technical Guide for Advanced Cross-Coupling Reactions. Benchchem. [URL: https://www.benchchem.com/technical-support/tbuphos-pd-g3-a-comprehensive-technical-guide-for-advanced-cross-coupling-reactions]

- Application Notes and Protocols: Buchwald- Hartwig Amination for the Synthesis of N-Aryl-3- [4-(Benzyloxy)phenyl]aniline Derivatives. Benchchem. [URL: https://www.benchchem.

- Buchwald-Hartwig Coupling. Organic Synthesis. [URL: https://www.organic-synthesis.org/rootreviews/buchwald-hartwig-coupling/]

- Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8233777/]

- Synthetic Methods for Primary Anilines. Books. [URL: https://www.google.co.in/books/edition/Organic_Synthesis/0ADfEAAAQBAJ?hl=en&gbpv=1&dq=synthesis+of+primary+anilines&pg=PA70&printsec=frontcover]

- Buchwald Catalysts & Ligands. Sigma-Aldrich. [URL: https://www.sigmaaldrich.